molecular formula C26H44N7O18P3S B1145312 3-Hydroxy-2-methylbutyryl-CoA CAS No. 6701-38-8

3-Hydroxy-2-methylbutyryl-CoA

Cat. No.: B1145312
CAS No.: 6701-38-8
M. Wt: 867.7 g/mol
InChI Key: PEKYNTFSOBAABV-OXFTYAHUSA-N
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Description

3-Hydroxy-2-methylbutyryl-CoA is a metabolite involved in the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. It plays a crucial role in various metabolic pathways, particularly in the beta-oxidation of fatty acids and amino acid catabolism. This compound is an intermediate in the metabolic pathway that converts these amino acids into energy and other essential molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylbutyryl-CoA typically involves enzymatic reactions. One common method is the enzymatic conversion of 2-methylacetoacetyl-CoA using specific dehydrogenases. The reaction conditions often require the presence of cofactors such as NAD+ or NADP+ .

Industrial Production Methods

Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in controlled laboratory settings using recombinant DNA technology to express the necessary enzymes in bacterial or yeast cultures .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylbutyryl-CoA primarily undergoes oxidation-reduction reactions. The key reaction is its conversion to 2-methylacetoacetyl-CoA, catalyzed by this compound dehydrogenase .

Common Reagents and Conditions

    Oxidation: NAD+ or NADP+ as cofactors.

    Reduction: NADH or NADPH as reducing agents.

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-methylbutyryl-CoA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylbutyryl-CoA involves its role as an intermediate in metabolic pathways. It is converted to 2-methylacetoacetyl-CoA by the enzyme this compound dehydrogenase. This reaction is crucial for the degradation of branched-chain amino acids, which are further processed to produce energy and other essential molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methylbutyryl-CoA is unique due to its specific role in the degradation of valine, leucine, and isoleucine. Its enzymatic conversion to 2-methylacetoacetyl-CoA is a critical step in these metabolic pathways, distinguishing it from other similar compounds .

Properties

CAS No.

6701-38-8

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylbutanethioate

InChI

InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,14?,15-,18-,19-,20+,24-/m1/s1

InChI Key

PEKYNTFSOBAABV-OXFTYAHUSA-N

Isomeric SMILES

CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

S-(3-Hydroxy-2-methylbutyrate) Coenzyme A;  S-(3-Hydroxy-2-methylbutanoate) Coenzyme A;  2-Methyl-3-hydroxybutyryl-CoA; 

Origin of Product

United States

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